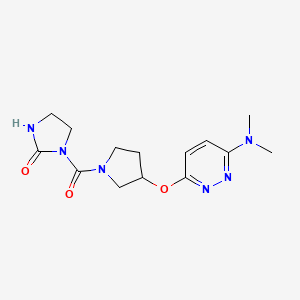![molecular formula C9H18N2 B2938633 8-Methyl-2,8-diazaspiro[4.5]decane CAS No. 1158750-98-1](/img/structure/B2938633.png)
8-Methyl-2,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2,8-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1158750-98-1 and a molecular weight of 154.26 . It has a linear formula of C9H18N2 .
Physical And Chemical Properties Analysis
8-Methyl-2,8-diazaspiro[4.5]decane is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Structural Analysis
The structure of 8-Methyl-2,8-diazaspiro[4.5]decane has been extensively studied. The piperidine ring, in a chair conformation, is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring . This structural information is crucial for understanding the compound’s properties and potential applications .
Synthesis
The synthesis of 8-Methyl-2,8-diazaspiro[4.5]decane and its derivatives has been a subject of research. For instance, a simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
Pharmacological Applications
Hydantoin derivatives, including 8-Methyl-2,8-diazaspiro[4.5]decane, have a wide range of therapeutic applications. They have been used in the treatment of epilepsy, neuropathic pain, malignant hyperthermia, and inflammation .
Drug Design
The unique structure of 8-Methyl-2,8-diazaspiro[4.5]decane makes it a valuable scaffold in drug design. Its derivatives have been used in the development of various drugs, including phenytoin, dantrolene, and BIRT377 .
Stereochemistry Studies
The stereochemistry of 8-Methyl-2,8-diazaspiro[4.5]decane and its derivatives has been studied using NMR and other spectroscopic techniques . These studies provide valuable insights into the compound’s 3D structure and its interactions with biological targets .
Safety and Hazards
The safety information for 8-Methyl-2,8-diazaspiro[4.5]decane indicates that it is classified under GHS07 and GHS05 . The hazard statements include H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-2,8-diazaspiro[4.5]decane are TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, and their dysregulation is associated with various inflammatory diseases .
Mode of Action
8-Methyl-2,8-diazaspiro[4.5]decane interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death . The compound has shown excellent potency on TYK2/JAK1 kinases, with IC50 values indicating strong inhibitory activity .
Biochemical Pathways
The compound affects the TYK2/JAK1-regulated pathways . By inhibiting these kinases, it disrupts the signaling pathways of cytokines and growth factors, leading to downstream effects such as the regulation of gene expression and the formation of Th1, Th2, and Th17 cells .
Result of Action
The molecular and cellular effects of 8-Methyl-2,8-diazaspiro[4.5]decane’s action include the inhibition of necroptosis and the regulation of gene expression . It also affects the formation of Th1, Th2, and Th17 cells . These effects contribute to its anti-inflammatory efficacy, as demonstrated in acute ulcerative colitis models .
Action Environment
The action, efficacy, and stability of 8-Methyl-2,8-diazaspiro[45]decane can be influenced by various environmental factorsFor instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
properties
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKIPPQVXRBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2,8-diazaspiro[4.5]decane | |
CAS RN |
1158750-98-1 |
Source


|
| Record name | 8-methyl-2,8-diazaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938551.png)



![2-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2938558.png)

![2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2938560.png)
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2938562.png)




![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)